4-Chloronaphthalene-1-sulfonic acid
Description
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Structure
3D Structure
Properties
CAS No. |
6328-72-9 |
|---|---|
Molecular Formula |
C10H7ClO3S |
Molecular Weight |
242.68 g/mol |
IUPAC Name |
4-chloronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7ClO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H,12,13,14) |
InChI Key |
ASYHDOGSKLDKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Chloronaphthalene Sulfonic Acids
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a strongly acidic and highly functionalized moiety that dictates a significant portion of the molecule's chemical behavior. It can be readily converted into other functional groups or removed entirely, and it plays a crucial role in the formation of various salts.
Derivatization to Sulfonyl Chlorides, Esters, and Amides
A key transformation of 4-chloronaphthalene-1-sulfonic acid is its conversion to the corresponding sulfonyl chloride. This is a critical step for creating a variety of derivatives.
Sulfonyl Chloride Formation: The sulfonic acid can be converted into 4-chloronaphthalene-1-sulfonyl chloride (C₁₀H₆Cl₂O₂S) by treatment with chlorinating agents. oakwoodchemical.comscbt.com A common method involves reacting the sulfonic acid with reagents like thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). prepchem.comvulcanchem.com For instance, a general synthesis for aryl sulfonyl chlorides involves the dropwise addition of the corresponding aryl compound to chlorosulfonic acid, followed by treatment with thionyl chloride. prepchem.com This reactive intermediate, 4-chloronaphthalene-1-sulfonyl chloride, serves as a gateway to further derivatization.
Sulfonate Ester and Sulfonamide Synthesis: Once formed, 4-chloronaphthalene-1-sulfonyl chloride can react with various nucleophiles.
Sulfonamides: Reaction with amines yields sulfonamides. For example, coupling the sulfonyl chloride with 3-aminobenzoic acid in a polar solvent like ethanol, in the presence of a base such as sodium hydroxide (B78521), results in the formation of 3-(4-chloronaphthalene-1-sulfonamido)benzoic acid. vulcanchem.com
Sulfonate Esters: While specific examples for this compound esters were not found in the provided results, the general reactivity of sulfonyl chlorides suggests they will readily react with alcohols in the presence of a base to form the corresponding sulfonate esters.
| Derivative | Reactant | Reaction Type | Product |
| Sulfonyl Chloride | Thionyl chloride or Chlorosulfonic acid | Chlorination | 4-Chloronaphthalene-1-sulfonyl chloride |
| Sulfonamide | Amine (e.g., 3-aminobenzoic acid) | Nucleophilic Acyl Substitution | N-substituted-4-chloronaphthalene-1-sulfonamide |
| Sulfonate Ester | Alcohol | Nucleophilic Acyl Substitution | Alkyl-4-chloronaphthalene-1-sulfonate |
Desulfonation Reactions under Varied Conditions
Desulfonation is the reverse reaction of sulfonation, involving the removal of the -SO₃H group from the aromatic ring. This reaction is typically achieved by hydrolysis in the presence of a dilute acid at elevated temperatures. wikipedia.orgwikipedia.org The general equation for this reaction is:
RC₁₀H₆SO₃H + H₂O → RC₁₀H₇ + H₂SO₄
The conditions for desulfonation, particularly the temperature, are correlated with the ease of the initial sulfonation. wikipedia.org For naphthalene (B1677914) sulfonic acids, heating with dilute aqueous acid can revert the compound to naphthalene. wikipedia.org This reactivity can be exploited in synthesis to direct the substitution pattern of other functional groups on the aromatic ring. wikipedia.org
Formation of Salts and their Chemical Implications
As a strong acid, this compound readily reacts with bases to form salts. These salts, such as sodium 4-chloronaphthalene-1-sulfonate, typically exhibit high water solubility. chemicalbook.com
The salts of naphthalene sulfonic acids have significant industrial applications. For example, sodium naphthalene sulfonate is utilized as a dispersant for dyes and pigments, demonstrating low foaming properties and high stability in acidic and alkaline conditions. atamanchemicals.com They are also employed as water-reducing agents in concrete admixtures. atamanchemicals.com The formation of salts can therefore alter the physical properties of the parent acid, enhancing its solubility in aqueous media and making it suitable for various applications where this property is desirable. canada.ca
Reactions Involving the Chloro Substituent at Position 4
The chlorine atom at the 4-position of the naphthalene ring is the site for another important class of reactions, primarily nucleophilic aromatic substitutions.
Nucleophilic Aromatic Substitution Reactions
Aryl halides are typically resistant to nucleophilic substitution. However, the presence of electron-withdrawing groups on the aromatic ring can activate the halide for substitution. masterorganicchemistry.comlibretexts.org The sulfonic acid group (-SO₃H) is a potent electron-withdrawing group. In this compound, the sulfonic acid group is positioned ortho to the chloro substituent. This positioning is crucial as it helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgresearchgate.net This stabilization facilitates the displacement of the chloride ion by a nucleophile. libretexts.org
The reaction proceeds via a two-step addition-elimination mechanism:
Addition: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of the resonance-stabilized Meisenheimer complex. libretexts.org
Elimination: The chloride ion is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
This enhanced reactivity allows for the substitution of the chloro group with various nucleophiles, such as amines, alkoxides, and thiolates.
Copper-Catalyzed Ullmann Coupling for C–N Bond Formation
The Ullmann reaction is a specific and powerful method for forming carbon-heteroatom bonds, particularly C-N bonds, via the copper-catalyzed coupling of an aryl halide with a nucleophile. organic-chemistry.orgthermofisher.com This reaction is a type of nucleophilic aromatic substitution and is highly effective for coupling aryl halides with amines, alcohols, and thiols. unito.it
In the context of this compound, the Ullmann reaction provides a direct route to synthesize N-aryl derivatives. The reaction involves treating the chlorinated naphthalene with an amine in the presence of a copper catalyst, often at elevated temperatures. thermofisher.com
Reaction Scheme: C₁₀H₆(Cl)SO₃H + R-NH₂ --(Cu catalyst)--> C₁₀H₆(NHR)SO₃H + HCl
Recent advancements have led to milder reaction conditions, including the use of microwave assistance, which can produce higher yields in shorter reaction times. nih.gov For instance, the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are structurally analogous to derivatives of this compound, has been efficiently achieved using microwave-assisted copper(0)-catalyzed Ullmann coupling. nih.gov This methodology is applicable for creating a library of N-substituted aminonaphthalene sulfonic acids, which are valuable as fluorescent probes in biological studies. nih.gov
| Reaction | Reactants | Catalyst/Conditions | Product Type |
| Ullmann C-N Coupling | This compound, Amine | Copper catalyst, Heat/Microwave | N-Aryl-4-aminonaphthalene-1-sulfonic acid |
Mechanistic Aspects and Scope of Nucleophilic Displacement
The chlorine atom at the C-4 position of this compound is susceptible to nucleophilic aromatic substitution. The presence of the electron-withdrawing sulfonic acid group at the C-1 position activates the ring towards nucleophilic attack, particularly at the C-4 position (para- to the sulfonic acid group). This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.
The general mechanism for nucleophilic aromatic substitution (SNAr) on this compound involves the attack of a nucleophile on the carbon atom bearing the chlorine. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic system and is further stabilized by the electron-withdrawing sulfonic acid group. The subsequent departure of the chloride leaving group re-establishes the aromaticity of the ring, yielding the substituted product.
The scope of this reaction includes a range of nucleophiles. For instance, amination can be achieved using ammonia (B1221849) or amines to produce the corresponding aminonaphthalene sulfonic acids, such as 4-aminonaphthalene-1-sulfonic acid (naphthionic acid). merckmillipore.comsigmaaldrich.com Hydroxylation can be accomplished by reaction with hydroxide ions, typically under heating, to yield 4-hydroxynaphthalene-1-sulfonic acid. Other nucleophiles, such as alkoxides and thiolates, can also be employed to introduce different functionalities. The reactivity of the chlorine atom can be compared to that of other chlorinated naphthalene sulfonic acids, where the position of the sulfonic acid group influences the ease of substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond in this compound serves as a handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. datapdf.com While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, have enabled their efficient use. wikipedia.orgorganic-chemistry.orgrug.nl
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This methodology is highly valued for its functional group tolerance and the relatively low toxicity of the boron-based reagents. nih.gov Although specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the searched literature, the general principles are well-established for a wide range of aryl halides and sulfamates. nih.govnih.govnih.gov The reaction mechanism typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgorganic-chemistry.org The reaction of this compound with an alkene, for instance, could lead to the formation of a styrenic-type derivative. The catalytic cycle involves oxidative addition of the aryl chloride to the palladium center, migratory insertion of the alkene into the palladium-carbon bond, and finally, a β-hydride elimination step to release the product and regenerate the catalyst. libretexts.org Intramolecular Heck reactions are particularly useful for constructing cyclic systems. youtube.com
The following table summarizes potential palladium-catalyzed cross-coupling reactions for this compound based on established methodologies.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Potential Product Type |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / PCy₃ | Biaryl sulfonic acid |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Alkenylnaphthalene sulfonic acid |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynylnaphthalene sulfonic acid |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | N-Arylnaphthalene sulfonamide |
This table is illustrative of the potential reactions based on general knowledge of palladium catalysis. Specific conditions would need to be optimized for this compound.
Electrophilic Aromatic Substitution on the Naphthalene Core
Electrophilic aromatic substitution (SEAr) on the naphthalene ring of this compound is significantly influenced by the directing effects of the existing substituents. wikipedia.org The sulfonic acid group (-SO₃H) is a strongly deactivating, meta-directing group. numberanalytics.com The chlorine atom is also deactivating but is an ortho-, para-director.
The interplay of these two groups makes predicting the site of further substitution complex. The sulfonic acid group at C-1 will strongly direct incoming electrophiles to the C-5 and C-7 positions (meta to itself). The chlorine at C-4 will direct to the C-3 (ortho) and C-5 (ortho) positions. The deactivating nature of both substituents means that harsh reaction conditions are often required. libretexts.org
Nitration: The introduction of a nitro group (-NO₂) onto the ring is a key electrophilic substitution reaction. masterorganicchemistry.com Nitration of chloronaphthalene sulfonic acids with mixed acids (a combination of nitric and sulfuric acid) typically results in the formation of nitro derivatives. researchgate.netmdpi.com For this compound, the deactivation of the nucleus by both the chloro and sulfonic acid groups is substantial. researchgate.net Based on the directing effects, nitration would be expected to occur primarily at the C-5 or C-8 positions. The nitration of various naphthalenesulfonic acids is a known industrial process, often with the goal of producing specific isomers for use as dye intermediates. google.comgoogle.com
Halogenation: The introduction of another halogen atom, such as bromine or chlorine, would also follow the principles of electrophilic aromatic substitution. iptsalipur.org A Lewis acid catalyst is typically required. wikipedia.org The positions of substitution would be governed by the same directing effects as in nitration.
Sulfonation: Further sulfonation of this compound is possible but would require forcing conditions due to the already present deactivating groups. wikipedia.org The position of the incoming sulfonic acid group would be directed to an available meta-position relative to the existing sulfonic acid group. Aromatic sulfonation is often a reversible process. wikipedia.orglibretexts.org
The table below outlines the expected major products for electrophilic aromatic substitution on this compound.
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | 4-Chloro-5-nitronaphthalene-1-sulfonic acid, 4-Chloro-8-nitronaphthalene-1-sulfonic acid |
| Halogenation | Br₂ / FeBr₃ | Br⁺ | 5-Bromo-4-chloronaphthalene-1-sulfonic acid, 8-Bromo-4-chloronaphthalene-1-sulfonic acid |
| Sulfonation | SO₃ / H₂SO₄ | SO₃ | 4-Chloronaphthalene-1,5-disulfonic acid, 4-Chloronaphthalene-1,7-disulfonic acid |
Chemical Transformations of the Naphthalene Ring System
Beyond substitution reactions, the naphthalene core of this compound can undergo transformations that alter the aromatic system itself.
Reduction: The naphthalene ring can be reduced under various conditions. Catalytic hydrogenation, for example, can reduce one or both of the rings to yield tetralin or decalin derivatives, respectively. The conditions of the hydrogenation (catalyst, pressure, temperature) will determine the extent of reduction. It is also possible to achieve electrochemical reduction. For instance, the electrochemical reduction of 1-chloronaphthalene (B1664548) has been shown to lead to complete dechlorination, with the naphthalene radical anion acting as a mediator. researchgate.net This suggests that under specific electrochemical conditions, the chloro group of this compound could be reductively cleaved. Palladium nanoparticles supported on materials like sulfonic acid-functionalized metal-organic frameworks have also been used as catalysts for hydrogenation reactions. rsc.org
Oxidation: Oxidation of the naphthalene ring system generally requires vigorous conditions and can lead to ring cleavage. The product of such an oxidation would depend on the specific oxidizing agent used. For example, oxidation could potentially yield phthalic acid derivatives.
Derivatives and Analogues of 4 Chloronaphthalene 1 Sulfonic Acid: Synthesis and Chemical Utility
Synthesis of Substituted Naphthalene (B1677914) Sulfonic Acid Derivatives
The synthesis of derivatives based on the 4-chloronaphthalene-1-sulfonic acid structure primarily involves reactions targeting the sulfonic acid group. A common and highly useful transformation is the conversion of the sulfonic acid into a sulfonyl chloride (-SO₂Cl). This is a critical step as sulfonyl chlorides are significantly more reactive and serve as versatile intermediates for creating a range of other derivatives. A modern and efficient method for this conversion utilizes chlorinating agents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which can be performed under mild, solvent-free conditions, offering high yields and compatibility with various functional groups. organic-chemistry.org
Once the sulfonyl chloride is formed, it can readily react with primary or secondary amines to produce the corresponding sulfonamides (Ar-SO₂NRR'). This reaction is a cornerstone for creating a large family of derivatives, as a wide variety of amines can be employed to introduce different functional moieties. nih.gov This pathway from sulfonic acid to sulfonyl chloride to sulfonamide is a fundamental sequence in the synthetic utility of aromatic sulfonic acids. nih.govnumberanalytics.com
The initial sulfonation of a naphthalene derivative is a classic electrophilic aromatic substitution. numberanalytics.comajgreenchem.com The choice of sulfonating agent, such as chlorosulfonic acid or oleum (B3057394), and reaction conditions like temperature and solvent, are crucial for controlling the position of the sulfonic acid group (regioselectivity). For instance, the sulfonation of 1-naphthol (B170400) demonstrates how reaction conditions can influence the isomeric product distribution, a principle that applies to substituted naphthalenes as well. google.com
Table 1: Illustrative Synthesis of 1-Naphthol-4-sulfonic Acid Highlighting Reaction Conditions and Selectivity google.com
| Starting Material | Sulfonating Agent | Solvent | Temperature | Reaction Time | Yield of 1-Naphthol-4-sulfonic acid | Isomeric Impurity (1-naphthol-2-sulfonic acid) |
|---|---|---|---|---|---|---|
| 1-Naphthol | Chlorosulfonic acid | Chlorobenzene | 80°C | 4 hours | Not specified | 5% |
This table illustrates the principles of regioselective sulfonation on a related naphthalene core, showing how solvent choice can significantly impact the purity of the desired product.
Functionalization at Different Positions of the Naphthalene Ring
Functionalization of the this compound scaffold can occur at several positions: the sulfonic acid group, the chlorine-bearing carbon, or the other available positions on the aromatic rings.
As discussed, the sulfonic acid group is most commonly converted to a sulfonyl chloride to facilitate the synthesis of sulfonamides and other sulfonyl derivatives. organic-chemistry.orgnih.gov It can also be removed entirely through desulfonation, typically by heating in the presence of dilute acid, which can be useful if the group was used merely as a temporary directing group to guide other substitutions. numberanalytics.com
The chlorine atom on the naphthalene ring can potentially be replaced via nucleophilic aromatic substitution reactions. Although the electron-withdrawing sulfonic acid group deactivates the ring towards electrophilic attack, it can activate the ring for nucleophilic substitution, particularly at the positions ortho and para to it. This allows for the introduction of other functional groups like amines, ethers, or thiols by reacting the chloro-derivative with appropriate nucleophiles.
Further substitution on the aromatic rings through electrophilic aromatic substitution is also possible. The existing sulfonic acid and chloro groups are deactivating but direct incoming electrophiles to specific positions. The sulfonic acid group primarily directs to the 5- and 8-positions of the naphthalene ring system, while the chlorine directs to ortho and para positions, though its influence is secondary to the powerful directing effect of the sulfonic acid. Careful selection of reaction conditions is necessary to achieve desired substitution patterns.
Naphthalene Sulfonic Acid-Based Scaffolds in Complex Molecule Synthesis
The structural framework provided by this compound is a building block for a variety of complex molecules with significant industrial and research applications. numberanalytics.comnumberanalytics.com
Intermediates for Advanced Dye and Pigment Synthesis
Aromatic sulfonic acids are foundational intermediates in the manufacturing of dyes and pigments. numberanalytics.comnumberanalytics.com The sulfonic acid group imparts water solubility, which is a critical property for many dye applications, particularly for textiles. The naphthalene core itself is a common chromophore (the color-bearing part of a molecule) found in many azo dyes. For example, related structures like 1-amino-2-naphthol-4-sulfonic acid are key precursors that can be oxidized to form naphthoquinone-based dyes. orgsyn.org Halogenated aromatic amines, such as 4-chloro-1,2-phenylenediamine, are also used in permanent hair dye formulations, highlighting the role of chloro-aromatic structures as dye precursors. nih.gov The this compound scaffold can be elaborated through reactions like amination or coupling to produce a wide range of colored compounds for various applications.
Precursors for Agrochemical Compound Development
The development of new agrochemicals, such as pesticides and herbicides, often relies on synthetic intermediates that can be modified to optimize biological activity. Sulfonamides, which are directly accessible from sulfonic acids, are an important functional motif found in a number of agrochemicals. nih.gov The synthesis pathway proceeds by converting this compound to its sulfonyl chloride, followed by reaction with a diverse range of amines. This modular approach allows for the creation of a library of sulfonamide derivatives that can be screened for potential agrochemical properties. The presence of the chlorine atom can also be advantageous, as halogenation is a common strategy to enhance the efficacy and metabolic stability of active compounds. nih.gov
Building Blocks for Pharmaceutical Intermediates and Research
Aromatic sulfonic acids and their derivatives are crucial building blocks in the pharmaceutical industry. numberanalytics.comnumberanalytics.com The sulfonamide functional group, in particular, is a well-established "sulfa drug" pharmacophore with a long history in medicine. The ability to synthesize a wide array of sulfonamides from this compound makes it a valuable starting material for drug discovery programs. organic-chemistry.orgnih.gov Researchers can systematically vary the amine component of the sulfonamide to explore structure-activity relationships and develop new therapeutic agents.
Applications as Catalysts in Organic Transformations
Aromatic sulfonic acids can function as solid acid catalysts, representing a greener alternative to traditional liquid mineral acids like sulfuric acid. numberanalytics.commdpi.com When these sulfonic acids are immobilized on an inorganic support such as silica, they create heterogeneous catalysts that are easily separated from the reaction mixture, reusable, and less corrosive. mdpi.comnih.gov The catalytic activity stems from the Brønsted acidity of the -SO₃H group. These solid acid catalysts have been shown to be effective in a variety of organic reactions, including esterification, acylation, and oxidation processes. mdpi.comnih.gov Therefore, this compound could be used to prepare such a supported catalyst, contributing to the development of more sustainable chemical processes.
Advanced Analytical Methodologies for Chloronaphthalene Sulfonic Acids
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of chloronaphthalene sulfonic acids, enabling the separation of complex mixtures and the precise quantification of individual components. nih.gov These techniques are often coupled with mass spectrometry for definitive identification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and polar compounds like 4-Chloronaphthalene-1-sulfonic acid. nih.govnih.gov The separation can be achieved using various modes, including reversed-phase and ion-exchange chromatography. nih.govsielc.com In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The addition of ion-pairing agents, such as tetralkylammonium salts, to the mobile phase can enhance the retention and separation of anionic sulfonic acids on C18 columns. researchgate.net Alternatively, ion-exchange chromatography, particularly with aminopropyl-bonded phases, offers a robust method for separating sulfonated aromatic compounds based on their charge. nih.gov
A study on the separation of various sulfonic acids demonstrated the effectiveness of a negatively-charged, cation-exchange BIST™ A+ column. sielc.com This method utilizes a multi-charged positive buffer, which acts as a bridge between the negatively charged analyte and the negatively charged column surface, along with a mobile phase rich in an organic solvent like acetonitrile. sielc.com Detection in HPLC is commonly performed using UV-Vis detectors, as the naphthalene (B1677914) ring system exhibits strong ultraviolet absorbance. nih.gov For enhanced sensitivity and specificity, HPLC systems can be coupled with mass spectrometry. upce.cz
Interactive Data Table: HPLC Methods for Sulfonic Acid Analysis
| Stationary Phase | Mobile Phase Composition | Detection Method | Key Findings |
| Reversed-phase C18 | Acetonitrile/Water with ion-pairing agent (e.g., tetralkylammonium salt) | UV-Vis, MS | Effective for separating sulfonated aromatics. Ion-pairing agent is crucial for retention. |
| Aminopropyl-bonded phase (Ion-Exchange) | Gradient of ammonium (B1175870) acetate (B1210297) buffer in acetonitrile | MS | Well-suited for the separation of sulfonated compounds due to the volatility of the buffer. nih.gov |
| BIST™ A+ (Cation-Exchange) | Acetonitrile with a multi-charged positive buffer (e.g., TMDAP) | ELSD, MS | Enables separation on a column with the same charge polarity as the analyte. sielc.com |
| Luna Omega Polar C18 | Mobile phase with ammonium formate | MS | Provides good peak shape and separation for alkyl sulfonate esters without harsh additives. phenomenex.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of sulfonic acids, direct analysis by GC-MS is not feasible. upce.cz A derivatization step is necessary to convert the non-volatile sulfonic acid group into a more volatile derivative. This can be a time-consuming process. upce.czresearchgate.net
Research has shown that a derivatization method involving a reaction with KI/dimethylformamide (DMF)/(CF3CO)2O can produce stable derivatives of sulfonates suitable for GC-MS analysis. researchgate.net For chlorinated naphthalenes, GC-MS with electron impact (EI) ionization is a common analytical approach. researchgate.net The molar response in GC/EI-MS has been observed to increase with the degree of chlorination. researchgate.net For complex environmental samples, high-resolution GC coupled with MS provides the necessary selectivity to differentiate between various congeners of polychlorinated naphthalenes (PCNs). researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an ideal technique for the analysis of chloronaphthalene sulfonic acids in complex matrices. nih.govshodexhplc.com This method is particularly advantageous as it often does not require the derivatization step needed for GC-MS. upce.cz
Modern ionization techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) allow for the effective ionization of polar and ionic molecules like sulfonic acids. nih.govupce.cz In ESI, sulfonated compounds typically form negatively charged ions [M-H]⁻ in the negative ion mode, which can be readily detected by the mass spectrometer. upce.cz The use of volatile buffers like ammonium acetate in the mobile phase is compatible with LC-MS analysis. nih.gov LC-MS/MS, which involves tandem mass spectrometry, provides even greater specificity through the selection of unique precursor and product ion pairs, enabling trace-level quantification in environmental samples. sigmaaldrich.com
Interactive Data Table: LC-MS Parameters for Sulfonic Acid Analysis
| Ionization Mode | Typical Precursor Ion | Mobile Phase Compatibility | Key Advantages |
| Electrospray Ionization (ESI) - Negative Mode | [M-H]⁻ | Volatile buffers (e.g., ammonium acetate) | High sensitivity for polar and ionic compounds, no derivatization needed. nih.govupce.cz |
| Atmospheric Pressure Chemical Ionization (APCI) | Varies | Compatible with a range of mobile phases | Suitable for less polar compounds than ESI. upce.cz |
| Tandem MS (MS/MS) | Specific precursor/product ion pairs | Same as LC-MS | Enhanced selectivity and quantification at trace levels. sigmaaldrich.com |
Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like sulfonic acids. nih.govnih.gov It offers a complementary approach to HPLC for the separation of these compounds. upce.cz In CE, separation is based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. nih.gov
For the analysis of sulfonated compounds, buffers such as citrate (B86180) or borate (B1201080) are commonly used. nih.govnih.gov Detection is often performed using UV-Vis absorbance. nih.gov CE can be effectively used to monitor the purity of synthetic sulfonated compounds and to identify the presence of isomers and by-products. nih.gov The coupling of CE with mass spectrometry (CE-MS) further enhances its utility by providing structural information and improving peak identification. nih.gov
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized compounds and for the confirmation of the identity of analytes separated by chromatographic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize chloronaphthalene sulfonic acids.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbons directly bonded to the sulfonic acid group and the chlorine atom would show characteristic chemical shifts. The carbon bearing the sulfonic acid group would appear at a specific downfield position, while the carbon attached to the chlorine atom would also have a distinct chemical shift. Predicted ¹³C NMR spectra for related naphthalene derivatives are available and can serve as a reference. drugbank.comspectrabase.com
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and elucidate the molecular structure of compounds.
Infrared (IR) Spectroscopy provides information about the vibrational modes of a molecule. For sulfonic acids, IR spectra can sometimes resemble those of their salts due to hydration, but distinct features allow for the characterization of molecular interactions. rsc.org The IR spectrum of a related compound, naphthalene sulfonic acid formaldehyde (B43269) condensate, shows a strong, broad absorption peak around 3431 cm⁻¹, which is characteristic of the O-H stretching vibration of the sulfonic acid group. researchgate.net Other significant peaks for naphthalene sulfonates include those around 1200 cm⁻¹, which can be sharp for the salt form and appear as a symmetric shoulder for the free acid. rsc.org The C-S stretching vibration is often observed near 620 cm⁻¹. rsc.org
The following table summarizes key IR absorption bands for related naphthalene sulfonic acid derivatives, which can be indicative for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H (in -SO₃H) | Stretching | ~3431 (broad) | researchgate.net |
| C=C (aromatic) | Stretching | 1400-1600 | rsc.org |
| S=O (in -SO₃H) | Asymmetric Stretching | ~1220 | rsc.org |
| S=O (in -SO₃H) | Symmetric Stretching | ~1177 | rsc.org |
| C-S | Stretching | ~620 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique used to measure the absorption of UV or visible radiation by a substance in solution. Aromatic compounds like naphthalene derivatives exhibit characteristic absorption bands in the UV region. For instance, a study on naphthalene sulfonic acid formaldehyde condensate demonstrated a method for its determination using UV absorption spectroscopy. researchgate.net The UV spectrum of a related compound, 4-chlorophenol, shows characteristic absorption bands at 225 nm and 280 nm. researchgate.net It is expected that this compound would also exhibit distinct absorption maxima in the UV range, which can be utilized for its quantification in various samples.
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule, providing unequivocal structural confirmation. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₀H₇ClO₃S), the exact mass can be calculated with high precision. Electron ionization (EI) mass spectrometry of the parent compound, 1-naphthalenesulfonic acid, shows a molecular ion peak and various fragment ions that can help in identifying the core structure. nist.gov The mass spectrum of 1-chloronaphthalene (B1664548) also provides fragmentation patterns characteristic of the chlorinated naphthalene ring. nist.gov In the analysis of this compound, HRMS would be expected to show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl), further aiding in its identification.
Electrochemical Analytical Approaches for Detection and Characterization
Electrochemical methods offer sensitive and often rapid means for the detection and quantification of electroactive species. While specific electrochemical studies on this compound are not extensively documented, the principles can be applied. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could potentially be developed for its analysis. The sulfonic acid group and the chlorinated aromatic ring are both electrochemically active and could produce characteristic oxidation or reduction peaks at specific potentials. The development of modified electrodes could enhance the sensitivity and selectivity of these methods for the detection of chloronaphthalene sulfonic acids in complex samples.
Sample Preparation and Pre-concentration Techniques for Complex Matrices
The analysis of trace levels of organic pollutants like this compound in complex environmental or biological samples often requires extensive sample preparation to remove interferences and pre-concentrate the analyte.
Commonly employed techniques include:
Solid-Phase Extraction (SPE): This is a widely used method for the extraction and pre-concentration of sulfonated aromatic compounds from aqueous samples. Different sorbents can be used to selectively retain the analyte, which is then eluted with a small volume of a suitable solvent.
Liquid-Liquid Extraction (LLE): This classical technique involves partitioning the analyte between two immiscible liquid phases. The choice of solvents is critical for achieving high extraction efficiency.
Crystallization: For industrial purification, crystallization can be an effective method. For example, crude 1-naphthol-4-sulfonic acid can be purified by dissolving it in a hot solvent and allowing it to crystallize upon cooling, which helps in removing impurities. google.com
Ion-Exchange Chromatography: This technique is particularly useful for separating ionic compounds like sulfonic acids from non-ionic or differently charged species. It has been used to separate sulfonic acid isomers.
The selection of the appropriate sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the analytical technique to be used for the final determination.
Theoretical and Computational Chemistry of 4 Chloronaphthalene 1 Sulfonic Acid
Electronic Structure and Aromaticity Calculations
The electronic structure of 4-Chloronaphthalene-1-sulfonic acid is fundamentally governed by the naphthalene (B1677914) core, a bicyclic aromatic system, and the perturbations induced by the electron-withdrawing chloro and sulfonic acid substituents. Computational methods, particularly Density Functional Theory (DFT), are pivotal in elucidating these electronic features.
Calculations on related naphthalene systems reveal that the introduction of substituents significantly influences the electronic distribution and aromaticity. researchgate.netnih.gov The aromaticity of the naphthalene rings in this compound can be quantified using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netacs.org For the parent naphthalene molecule, each of its six-membered rings is slightly less aromatic than benzene (B151609). acs.org The presence of substituents can either enhance or diminish this aromatic character.
The electronic properties of a molecule are also described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are critical in determining the molecule's chemical reactivity and kinetic stability. For naphthalene and its derivatives, these values are readily calculable. researchgate.net
Table 1: Calculated Electronic Properties of Naphthalene and a Related Derivative
| Property | Naphthalene | 1-Aminonaphthalene |
| Total Energy (Kcal/mol) | -10,499 | -10,499 |
| HOMO Energy (eV) | -6.15 | -6.65 |
| LUMO Energy (eV) | -1.40 | -2.42 |
| Energy Gap (eV) | 4.75 | 4.23 |
| Electron Affinity (eV) | -1.19 | -1.19 |
| Hardness | 9.19 | 9.19 |
| Nucleophilicity Index | 3.00 | 3.00 |
Data adapted from a study on naphthalene and its aza-derivatives, intended to illustrate the types of calculable electronic properties. researchgate.net The values for this compound would be different but can be computed using similar methods.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of this compound. The synthesis of this compound typically involves the sulfonation of 1-chloronaphthalene (B1664548) or the chlorination of naphthalene-1-sulfonic acid. Both are examples of electrophilic aromatic substitution (EAS).
The sulfonation of naphthalene is a reversible reaction where the position of substitution is sensitive to reaction conditions. stackexchange.comshokubai.orgwordpress.com At lower temperatures, the reaction is under kinetic control and favors the formation of the 1-sulfonic acid isomer. youtube.com This preference is explained by the greater stability of the carbocation intermediate (a naphthalenonium ion) formed during the attack at the α-position (C1) compared to the β-position (C2). youtube.comstackexchange.comyoutube.com The intermediate for α-substitution can be stabilized by more resonance structures that preserve the aromaticity of one of the rings. youtube.com
In the case of 1-chloronaphthalene, the chloro substituent is an ortho-, para-directing group, albeit a deactivating one. Thus, the incoming sulfo group would be directed to the 4-position (para to the chlorine). Theoretical calculations can map the potential energy surface for this reaction, identifying the transition states and intermediates. The energy barriers associated with these transition states determine the reaction rates and regioselectivity.
Table 2: Key Aspects of Electrophilic Aromatic Substitution on Naphthalene
| Feature | Description |
| Preferred Position of Attack | The α-position (C1, C4, C5, C8) is generally more reactive towards electrophiles than the β-position (C2, C3, C6, C7). libretexts.org |
| Intermediate Stability | The carbocation intermediate for α-substitution is more stable due to a greater number of resonance structures that maintain a complete benzene ring. youtube.com |
| Kinetic vs. Thermodynamic Control | In sulfonation, the α-product is kinetically favored, while the β-product is thermodynamically more stable. stackexchange.comwordpress.com |
Prediction of Spectroscopic Properties and Spectral Simulations
Computational methods can predict various spectroscopic properties of this compound, which are invaluable for its characterization. The most commonly simulated spectra are Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).
The prediction of ¹³C and ¹H NMR chemical shifts is a well-established application of DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method. acs.orggithub.io For substituted naphthalenes, statistical models and QSPR (Quantitative Structure-Property Relationship) approaches have also been developed to predict ¹³C NMR chemical shifts with high accuracy. tandfonline.comnih.gov These predictions can aid in the assignment of experimental spectra and the structural elucidation of isomers.
IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as the stretching and bending of bonds. For this compound, characteristic frequencies for the S=O and O-H stretches of the sulfonic acid group, as well as C-Cl and C-S stretches and the aromatic C-H and C=C vibrations, can be predicted.
UV-Vis spectra are related to the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the standard method for calculating the excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. Naphthalene and its derivatives are known to be fluorescent, and their photophysical properties can be investigated computationally. nih.gov
Molecular Dynamics Simulations in Reaction Environments and Solution
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in different environments, such as in solution or at interfaces. acs.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.
In an aqueous solution, the sulfonic acid group of this compound is expected to be deprotonated, existing as the sulfonate anion. MD simulations can model the solvation of this ion, revealing the structure of the surrounding water molecules and the nature of the ion-solvent interactions. The hydrophobic naphthalene core and the hydrophilic sulfonate group give the molecule amphiphilic character, which may lead to interesting aggregation behavior in solution, a phenomenon that can be explored with MD. acs.org
MD simulations are also employed to study the behavior of similar molecules, such as isopropyl naphthalene sulfonate, at water/heptane interfaces, which is relevant to applications like emulsification. globalauthorid.com The orientation and interactions of the molecules at the interface can be determined, providing insights into their surface activity. Similar studies could be performed for 4-Chloronaphthalene-1-sulfonate to understand its interfacial properties.
Computational Approaches for Structure-Reactivity Relationships in Chemical Synthesis
Computational chemistry offers powerful methods to establish quantitative structure-reactivity relationships (QSRR) and quantitative structure-property relationships (QSPR). nih.gov These approaches aim to correlate the structural or electronic features of a series of molecules with their chemical reactivity or physical properties.
For a series of substituted naphthalene derivatives, various molecular descriptors can be calculated, such as electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric parameters, and topological indices. These descriptors can then be used to build mathematical models that predict the reactivity of the compounds in a particular reaction. For example, the reactivity of different positions on the naphthalene ring towards electrophilic attack can be correlated with calculated reactivity indices like Fukui functions or localization energies. cdnsciencepub.com
In the context of the synthesis of this compound and its derivatives, QSRR models could be developed to predict the regioselectivity of further substitutions or the rate of reaction under different conditions. This predictive capability can be a valuable guide for the design of synthetic routes and the optimization of reaction outcomes.
Future Perspectives and Emerging Research Directions
Innovations in Green Chemistry Synthesis and Sustainable Production of Chloronaphthalene Sulfonic Acids
The traditional synthesis of naphthalene (B1677914) sulfonic acids often involves harsh reagents and produces significant waste. researchgate.net However, the principles of green chemistry are driving innovations to create more environmentally friendly and efficient processes. Key advancements include the move away from oleum (B3057394) and other hazardous sulfonating agents towards more sustainable alternatives. researchgate.netresearchgate.net
Modern methods are increasingly employing gaseous sulfur trioxide (SO₃) diluted in inert gases like nitrogen or carbon dioxide. This approach offers several advantages over traditional oleum-based sulfonation:
Reduced By-products: The use of gaseous SO₃ minimizes the formation of unwanted by-products and eliminates the generation of spent sulfuric acid, which simplifies the purification process.
Enhanced Selectivity: This method provides greater control over the reaction, leading to higher regioselectivity for the desired 1-sulfonic acid isomer.
Scalability: Continuous processes using fluidized-bed reactors can achieve high throughputs, making the synthesis more economically viable for industrial applications.
Furthermore, research is exploring the use of solid acid catalysts and solvent-free reaction conditions to further minimize environmental impact. mdpi.comacademie-sciences.fr These "green" approaches aim to reduce energy consumption, improve atom economy, and decrease the generation of hazardous waste, aligning with the core tenets of sustainable manufacturing. researchgate.netepa.gov
Development of Novel Derivatization Strategies for Enhanced Selectivity and Yields
The development of novel derivatization strategies for chloronaphthalene sulfonic acids is a key area of research aimed at enhancing selectivity and reaction yields. The reactivity of the sulfonic acid group allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.
One area of focus is the control of regioselectivity during the initial sulfonation of naphthalene. The temperature of the reaction plays a crucial role; lower temperatures (below 60°C) favor the formation of the 1-sulfonic acid isomer (the kinetic product), while higher temperatures (around 160°C) lead to the more thermodynamically stable 2-sulfonic acid isomer. sciencemadness.org Fine-tuning these conditions is essential for maximizing the yield of the desired isomer.
Recent advancements in catalysis, including the use of photoredox catalysts, are enabling more precise control over chemical reactions. rsc.org These methods can lead to highly selective transformations that were previously difficult to achieve. For instance, derivatization strategies using 3-aminomethyl pyridine (B92270) (AMPy) coupled with advanced analytical techniques have shown significant improvements in the detection and stability of resulting compounds. nih.gov
The goal of these derivatization strategies is to produce a wide range of functionalized naphthalene compounds with specific properties for various applications, from dyes and pigments to pharmaceuticals. chemimpex.com
Advanced Analytical Techniques for Environmental and Industrial Monitoring
The increasing use of chloronaphthalene sulfonic acids and their derivatives in industrial processes necessitates the development of advanced analytical techniques for monitoring their presence in both industrial and environmental settings. nih.gov These techniques are crucial for ensuring product quality, process control, and environmental protection.
Key analytical methods include:
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for separating and quantifying chloronaphthalene sulfonic acids and their derivatives. nih.gov
Mass Spectrometry (MS): When coupled with HPLC (LC/MS/MS), mass spectrometry provides highly sensitive and selective detection, allowing for the identification and quantification of these compounds at trace levels in complex matrices like groundwater. nih.gov The use of unique precursor/product ion pairs in MS/MS mode allows for conclusive identification of each analyte. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to determine the characteristic functional groups present in the synthesized products, confirming the structure of the naphthalene sulfonic acid derivatives. researchgate.netresearchgate.net
These advanced analytical methods are essential for monitoring potential environmental contamination and for optimizing industrial processes to minimize waste and ensure the purity of the final products.
Exploration in Novel Materials Science and Engineering Applications
The unique chemical structure of 4-Chloronaphthalene-1-sulfonic acid and its derivatives makes them promising candidates for a variety of novel applications in materials science and engineering. chemimpex.com
One significant area of exploration is in the development of high-performance materials . The incorporation of chloronaphthalene sulfonic acid derivatives into polymers can enhance their properties, such as thermal stability and colorfastness, making them suitable for use in textiles and coatings. chemimpex.com For example, tin complexes of 4-amino-3-hydroxynaphthalene-1-sulfonic acid have been synthesized and used as photostabilizers for poly(vinyl chloride) (PVC), reducing its photodegradation upon exposure to ultraviolet light. mdpi.com
Furthermore, sulfonated materials are being investigated for their catalytic properties. beilstein-journals.org Sulfonated organic materials, including those derived from naphthalene, can act as efficient and reusable acid catalysts in various chemical processes. beilstein-journals.org These materials offer a more environmentally friendly alternative to traditional mineral acids.
The introduction of sulfonic acid groups can also impart specific functionalities to materials. For instance, sulfonated polymers are being explored for their potential use in proton exchange membranes for fuel cells. science.gov Additionally, the antibiofilm potential of compounds like 4-amino-3-hydroxynaphthalene-1-sulfonic acid is being investigated for applications in preventing bacterial growth on surfaces. nih.gov The fluorescence properties of anilino naphthalene sulfonic acids are also enhanced by inclusion in certain cyclodextrins and cucurbituril, suggesting potential for sensor applications. nih.gov
The versatility of chloronaphthalene sulfonic acid derivatives opens up a wide range of possibilities for creating new materials with tailored properties for advanced technological and biomedical applications. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 4-Chloronaphthalene-1-sulfonic acid, and how can purity be validated?
- Synthesis : Chlorosulfonation of naphthalene derivatives is a common approach. Sulfonation at the 1-position followed by chlorination under controlled conditions (e.g., using Cl2 or SO2Cl2) is typical. Reaction parameters (temperature, stoichiometry) must be optimized to minimize byproducts like 1,5- or 1,6-isomers .
- Purity Validation : Use recrystallization in acidic aqueous solutions to isolate the product. Purity can be confirmed via HPLC (C18 column, UV detection at 254 nm) and <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy to verify substitution patterns .
Q. How should researchers handle hygroscopicity and stability during storage?
- Store the compound in airtight containers under inert gas (N2 or Ar) to prevent moisture absorption. Pre-dry solvents and reagents to avoid hydrolysis. Stability tests under varying humidity/temperature (e.g., 25°C vs. 40°C) using TGA can identify degradation thresholds .
Q. What analytical techniques are critical for quantifying trace impurities?
- Ion chromatography (IC) with conductivity detection is recommended for quantifying residual sulfate or chloride ions. For organic impurities (e.g., unreacted naphthalene derivatives), GC-MS or LC-MS with a polar stationary phase (e.g., Zorbax SB-CN) provides high sensitivity .
Advanced Research Questions
Q. How can structural modifications of this compound influence its acidity and solubility?
- The sulfonic acid group (-SO3H) dominates acidity (pKa ~0.6–1.2), but chlorine’s electron-withdrawing effect at the 4-position enhances acidity slightly. Solubility in polar solvents (e.g., water, DMSO) can be modulated by counterion exchange (e.g., Na<sup>+</sup> or K<sup>+</sup> salts). Computational studies (DFT) can predict proton dissociation energies and solvation effects .
Q. What methodologies resolve contradictions in reported thermal degradation profiles?
- Discrepancies in decomposition temperatures (e.g., 180°C vs. 210°C) may arise from sample purity or heating rates. Use differential scanning calorimetry (DSC) at controlled ramp rates (e.g., 5°C/min) under N2 to standardize measurements. Cross-validate with FT-IR to track SO2 or HCl release during degradation .
Q. How can researchers design experiments to probe sulfonic acid group reactivity in catalytic applications?
- Kinetic studies under varying pH and temperature conditions can elucidate nucleophilic substitution pathways. For example, monitor esterification rates with methanol using <sup>1</sup>H NMR. Compare activation energies (Arrhenius plots) to differentiate mechanisms (e.g., SN1 vs. SN2) .
Q. What strategies address conflicting data on the compound’s environmental persistence?
- Contradictory biodegradation rates may stem from microbial community variability. Use OECD 301F (manometric respirometry) under standardized conditions (e.g., 20°C, pH 7). Combine with LC-MS/MS to track intermediate metabolites and validate degradation pathways .
Methodological Notes
- Data Reliability : Cross-reference physicochemical data (e.g., melting points, solubility) with NIST Chemistry WebBook or EPA DSSTox to ensure accuracy .
- Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data. For example, use molecular dynamics simulations to explain solubility anomalies observed in empirical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
